molecular formula C19H20N2O4 B2697723 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide CAS No. 1795357-41-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

Cat. No.: B2697723
CAS No.: 1795357-41-3
M. Wt: 340.379
InChI Key: ZFORUOGXTFERHU-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antitumor Activity

A novel series of compounds including 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated significant in vitro antitumor activity. These compounds were shown to possess broad-spectrum antitumor properties, with certain derivatives displaying selective activities toward specific cancer cell lines, such as CNS, renal, breast cancer, and leukemia cell lines. Molecular docking studies suggest these compounds inhibit tumor growth by targeting specific kinases, including EGFR-TK and B-RAF kinase, which are critical in the progression of various cancers (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Activity

Research into novel synthesis methods for 4-Benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives using Tetrahydroisoquinoline has been explored, highlighting the antimicrobial potential of these compounds. Studies suggest that these derivatives exhibit promising antibacterial activity against various bacterial strains, with certain compounds showing good activity profiles (N. Rao et al., 2020).

Synthesis of Complex Molecules

The structural aspects of amide-containing isoquinoline derivatives have been studied, revealing their potential as versatile intermediates for the synthesis of a wide range of complex molecules. These compounds have shown unique properties when treated with different mineral acids, forming gels or crystalline solids, indicating their utility in various chemical synthesis applications (A. Karmakar et al., 2007).

Drug Design and Development

The development of new lipophilic acetamide derivatives has been undertaken with the aim of creating potential anticancer and antimicrobial agents. These compounds have been designed to target specific molecular pathways, offering insights into the mechanistic underpinnings of their bioactivity and laying the groundwork for the development of new therapeutic agents (Hany E. A. Ahmed et al., 2018).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-19(21-10-13-5-6-17-18(9-13)25-12-24-17)11-23-16-7-8-20-15-4-2-1-3-14(15)16/h5-9H,1-4,10-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFORUOGXTFERHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)OCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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